![molecular formula C22H16Br2N4O4 B11099443 3-[(3,5-dibromo-2-hydroxybenzylidene)amino]-2-{3-nitrophenyl}-2-methyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B11099443.png)
3-[(3,5-dibromo-2-hydroxybenzylidene)amino]-2-{3-nitrophenyl}-2-methyl-2,3-dihydro-4(1H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-2-METHYL-2-(3-NITROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound characterized by its unique structure, which includes bromine, hydroxyl, nitro, and quinazolinone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-2-METHYL-2-(3-NITROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromine and Hydroxyl Groups: Bromination and hydroxylation reactions are carried out using reagents such as bromine and hydroxylating agents.
Formation of the Nitro Group: Nitration is performed using a mixture of concentrated nitric and sulfuric acids.
Final Coupling Reaction: The final step involves the coupling of the intermediate compounds to form the target molecule under controlled conditions, such as refluxing in an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction of the nitro group can yield amines, which can further participate in various chemical transformations.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-2-METHYL-2-(3-NITROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features.
Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE
- 3,5-DIBROMO-2-METHOXYBENZALDEHYDE
Uniqueness
Compared to similar compounds, 3-{[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-2-METHYL-2-(3-NITROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE stands out due to its combination of bromine, hydroxyl, nitro, and quinazolinone groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C22H16Br2N4O4 |
|---|---|
Molecular Weight |
560.2 g/mol |
IUPAC Name |
3-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-methyl-2-(3-nitrophenyl)-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H16Br2N4O4/c1-22(14-5-4-6-16(10-14)28(31)32)26-19-8-3-2-7-17(19)21(30)27(22)25-12-13-9-15(23)11-18(24)20(13)29/h2-12,26,29H,1H3/b25-12+ |
InChI Key |
RWVAAUQAHSQQJX-BRJLIKDPSA-N |
Isomeric SMILES |
CC1(NC2=CC=CC=C2C(=O)N1/N=C/C3=C(C(=CC(=C3)Br)Br)O)C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=O)N1N=CC3=C(C(=CC(=C3)Br)Br)O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


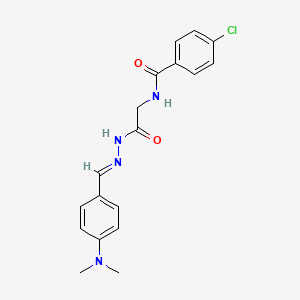
![2-bromo-6-methoxy-4-[(Z)-{2-[4-(phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11099370.png)
![N'-[(E)-(3-bromo-4,6-dihydroxy-2,5-dimethylphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11099384.png)
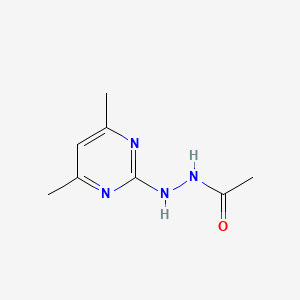
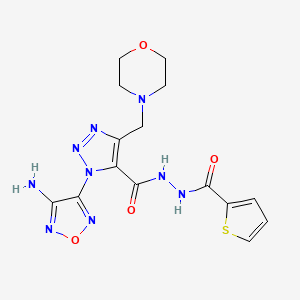
![N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11099405.png)

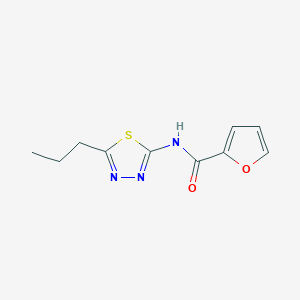
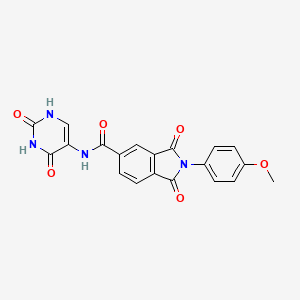
![17-(2,4-Dichlorophenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11099424.png)
![ethyl 5-[(2-cyanoanilino)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B11099432.png)
![4-methoxybenzyl (2E)-2-{4-[(2,5-dimethoxyphenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate](/img/structure/B11099433.png)
![2-(4-iodophenyl)-N-[(E)-(3-iodophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11099454.png)
![3-Methyl-3-[(2-oxo-2-phenylethyl)amino]butan-2-one](/img/structure/B11099459.png)
